molecular formula C12H16OS B13647559 2-(Sec-butylthio)-1-phenylethan-1-one

2-(Sec-butylthio)-1-phenylethan-1-one

Cat. No.: B13647559
M. Wt: 208.32 g/mol
InChI Key: ABHBJGXNNRUMKI-UHFFFAOYSA-N
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Description

2-(Sec-butylthio)-1-phenylethan-1-one is an organic compound characterized by the presence of a sec-butylthio group attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-1-phenylethan-1-one typically involves the introduction of a sec-butylthio group to a phenylethanone precursor. One common method involves the reaction of 1-phenylethanone with sec-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butylthio)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethanone structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Sec-butylthio)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The sec-butylthio group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the phenylethanone structure can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Sec-butylthio)-6-phenylpyrimidin-4(3H)-one: Similar structure with a pyrimidinone core.

    3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone: Contains an allyl group and a pyrimidinone core.

Uniqueness

2-(Sec-butylthio)-1-phenylethan-1-one is unique due to its specific combination of a sec-butylthio group and a phenylethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-1-phenylethanone

InChI

InChI=1S/C12H16OS/c1-3-10(2)14-9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

ABHBJGXNNRUMKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC(=O)C1=CC=CC=C1

Origin of Product

United States

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